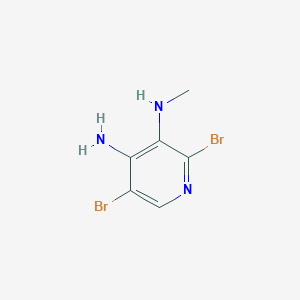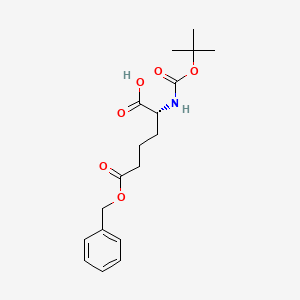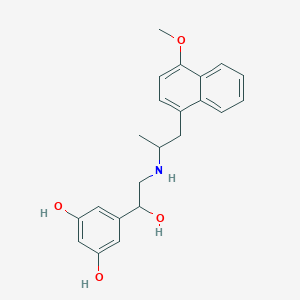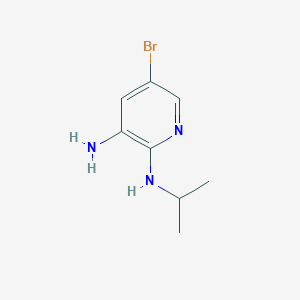
3-(1-methyl-1H-imidazol-4-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid is an organic compound with the molecular formula C7H10N2O2 It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid typically involves the reaction of imidazole with propanoic acid derivatives. One common method includes dissolving imidazole in an organic solvent, such as ethanol, and adding a propanoic acid derivative in the presence of a catalyst like sulfuric acid. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound by passing reactants through a reactor under controlled conditions, ensuring consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(1-Methyl-1H-imidazol-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The imidazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole-4-carboxylic acid, while substitution reactions can produce various alkylated imidazole derivatives .
Applications De Recherche Scientifique
3-(1-Methyl-1H-imidazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in histidine metabolism and its potential effects on biological pathways.
Medicine: Research explores its potential therapeutic applications, including its role in modulating biological processes related to diseases.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 3-(1-methyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it can act as a modulator of enzyme activity in histidine metabolism. The compound may also influence signaling pathways related to metabolic processes, potentially affecting conditions such as type II diabetes .
Comparaison Avec Des Composés Similaires
- 1H-Imidazole-4-propanoic acid
- 1H-Imidazole-5-propanoic acid
- 3-(1H-Imidazol-4-yl)propionic acid
- Deamino-histidine
- Dihydrourocanic acid
Comparison: Compared to these similar compounds, 3-(1-methyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a methyl group at the 1-position of the imidazole ringFor example, the methyl group may enhance its stability or alter its interaction with biological targets .
Propriétés
Formule moléculaire |
C7H10N2O2 |
|---|---|
Poids moléculaire |
154.17 g/mol |
Nom IUPAC |
3-(1-methylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C7H10N2O2/c1-9-4-6(8-5-9)2-3-7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Clé InChI |
VLTORHZJVJLPOF-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-((5,6-Dichloro-2-methyl-4-nitro-1H-benzo[d]imidazol-1-yl)methyl)phenyl)boronic acid](/img/structure/B12961309.png)

![2-(Thiazolo[5,4-d]pyrimidin-7-ylthio)acetic acid](/img/structure/B12961312.png)








